![molecular formula C11H13ClN2O2S B1269009 2-(2-Chloro-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide CAS No. 20886-87-7](/img/structure/B1269009.png)
2-(2-Chloro-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, including compounds similar to 2-(2-Chloro-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide, often involves reactions with different organic reagents. For example, novel thiophene derivatives have been synthesized by reactions of 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide with various organic reagents, confirming the structures through IR, 1H NMR, MS spectral data, and elemental analysis (Amr et al., 2010).
Molecular Structure Analysis
X-ray diffraction method has been employed to characterize the molecular structure of compounds like N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, showcasing both intra and intermolecular hydrogen bonds, indicative of the complex bonding scenarios within these molecules (Analytical Sciences: X-ray Structure Analysis Online, 2004).
Chemical Reactions and Properties
Thiophene derivatives can undergo various chemical reactions, such as nitration, leading to a mixture of substitution products. Studies on benzo[b]thiophen derivatives have explored these reactions under different conditions, providing insights into the reactivity and functionalization of thiophene cores (Cooper & Scrowston, 1971).
Physical Properties Analysis
While specific physical properties of this compound are not directly mentioned in the provided literature, similar compounds' synthesis and structural characterization often hint at significant attributes such as solubility, melting points, and crystal structure which are crucial for understanding their application potential.
Chemical Properties Analysis
The chemical properties of thiophene derivatives like this compound can be inferred from their reactions and molecular structure. These compounds exhibit a range of activities including antiarrhythmic, serotonin antagonist, and antianxiety activities, as showcased by their interaction with biological systems and potential pharmacological applications (Amr et al., 2010).
Scientific Research Applications
Antimicrobial Applications
Research has demonstrated the potential of derivatives of 2-(2-Chloro-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide in antimicrobial applications. For instance, a study by Khalil et al. (2010) synthesized various thiophene derivatives and evaluated their antimicrobial properties. Notably, one of the compounds exhibited significant antimicrobial activity against Ampicillin (Khalil et al., 2010). Additionally, Chavan and Pai (2007) conducted research on N-substituted-3-chloro-2-azetidinones, revealing moderate antibacterial activity of these compounds against various microorganisms (Chavan & Pai, 2007).
Therapeutic Potential
The compound and its derivatives have been studied for various therapeutic effects. A study by Amr et al. (2010) focused on synthesizing novel thiophene derivatives and evaluating their antiarrhythmic, serotonin antagonist, and antianxiety activities. The study found high activity in the compounds compared to standard drugs (Amr et al., 2010).
Anti-Inflammatory Properties
Research by Radwan et al. (2009) explored the synthesis of benzo[b]thiophene derivatives and their potential as anti-inflammatory agents. They found that these compounds possess potent anti-inflammatory activity (Radwan et al., 2009).
Synthesis and Characterization
Various studies have been conducted on the synthesis and characterization of derivatives of this compound. Gouda and Abu-Hashem (2011) worked on synthesizing thiazolidine and thiazolidinone derivatives, which were evaluated for antioxidant and antitumor activities, showing promising results (Gouda & Abu-Hashem, 2011). Moreover, research by Narayana et al. (2006) focused on synthesizing Schiff bases of this compound, revealing its potential as an antimicrobial and anti-inflammatory agent (Narayana et al., 2006).
Chemical Transformations
Studies have also explored various chemical transformations of the compound. Dzhavakhishvili et al. (2008) investigated the transformations of Gewald's amide in reactions with aromatic aldehydes, leading to the synthesis of various derivative compounds (Dzhavakhishvili et al., 2008).
Mechanism of Action
Mode of Action
It is known that chloroacetamides, a class of compounds to which this molecule belongs, often act by acylating amino groups in biological targets . This can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it is difficult to definitively state which biochemical pathways are affected. Given the compound’s structural similarity to other chloroacetamides, it may interact with pathways involving proteins that contain accessible amino groups .
Pharmacokinetics
Factors such as its molecular weight, solubility, and chemical structure will influence its bioavailability . For instance, its solubility in DMSO and methanol suggests it may be absorbed in the body to some extent .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For example, its pKa value suggests it may exist in different protonation states depending on the pH of its environment .
Future Directions
properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2S/c12-5-8(15)14-11-9(10(13)16)6-3-1-2-4-7(6)17-11/h1-5H2,(H2,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKRPMKJSPGFRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351400 | |
Record name | SBB029873 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20886-87-7 | |
Record name | SBB029873 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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